2-(2-Isocyanatoethyl)pyridine
Description
Contextual Significance of Pyridine (B92270) Heterocycles in Organic Synthesis and Materials Science
Pyridine, a six-membered heterocyclic organic compound with the chemical formula C5H5N, is a fundamental building block in a vast array of chemical applications. wikipedia.org Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are integral to pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgnih.gov The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, making it a valuable ligand in coordination chemistry and a catalyst in various organic transformations. wikipedia.orgnumberanalytics.comjscimedcentral.com
In organic synthesis, the pyridine ring is a common scaffold found in numerous natural products and synthetic drugs. nih.gov Its derivatives serve as versatile intermediates and are crucial in the construction of more complex molecular architectures. ias.ac.inbaranlab.org The ability to functionalize the pyridine ring at different positions allows for the fine-tuning of its electronic and steric properties, which is essential for designing molecules with specific biological or material functions. nih.gov
In the realm of materials science, pyridine-containing polymers and coordination compounds have garnered significant interest. ias.ac.inmdpi.com The nitrogen atom can coordinate with metal ions to form stable complexes, leading to the development of catalysts, sensors, and advanced materials with unique optical and electronic properties. mdpi.comrsc.org The incorporation of pyridine moieties into polymer chains can influence their solubility, thermal stability, and self-assembly behavior. researchgate.net
Overview of Isocyanate Functional Group Reactivity in Molecular and Macromolecular Design
The isocyanate group (–N=C=O) is a highly reactive functional group that plays a pivotal role in the synthesis of a wide range of organic compounds and polymers. wikipedia.org Its electrophilic carbon atom readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which subsequently decompose to amines and carbon dioxide), respectively. wikipedia.orgrsc.org This high reactivity is the foundation for the production of polyurethanes, a versatile class of polymers with applications ranging from foams and elastomers to coatings and adhesives. wikipedia.org
The reactivity of an isocyanate is influenced by the electronic nature of its substituent; electron-withdrawing groups enhance its electrophilicity, while electron-donating groups decrease it. rsc.org This tunability allows for precise control over reaction kinetics and material properties. In macromolecular design, monomers containing isocyanate groups are valuable for polymer modification and the synthesis of functional polymers. csic.esrsc.org The "click" nature of isocyanate reactions, characterized by high yields and selectivity, makes them ideal for creating well-defined polymer architectures, including block copolymers and surface-functionalized materials. usm.edu
To manage their high reactivity and prevent unwanted side reactions, isocyanates can be "blocked" with protecting groups. usm.edursc.org These blocked isocyanates are stable under certain conditions and can be deprotected, often thermally, to regenerate the reactive isocyanate group in situ. rsc.org This strategy provides temporal control over the reaction, expanding the scope of isocyanate chemistry in various applications.
Unique Attributes of 2-(2-Isocyanatoethyl)pyridine as a Bifunctional Chemical Entity
This compound stands out as a bifunctional molecule due to the presence of both a pyridine ring and an isocyanate group. This unique combination allows for orthogonal reactivity, where each functional group can participate in distinct chemical transformations. The pyridine nitrogen can act as a Lewis base, coordinating to metal centers or participating in acid-base chemistry, while the isocyanate group can undergo nucleophilic addition reactions. evitachem.commdpi.com
This bifunctionality makes this compound a valuable building block for creating complex molecules and materials. For instance, it can be used to introduce a pyridine moiety onto a polymer backbone or a surface through the reaction of its isocyanate group. mdpi.com Conversely, the pyridine ring can be used as a handle for further functionalization or as a ligand to direct the assembly of supramolecular structures. The ethyl spacer between the two functional groups provides flexibility and reduces potential steric hindrance between the two reactive sites.
Scope and Contributions of Research on Isocyanate-Functionalized Pyridine Compounds
Research on isocyanate-functionalized pyridine compounds, including this compound and its derivatives, has contributed significantly to various fields of chemistry. In medicinal and agricultural chemistry, these compounds serve as intermediates in the synthesis of biologically active molecules. lew.ro The ability to introduce a pyridine ring with a reactive isocyanate handle facilitates the development of novel compounds with potential therapeutic or pesticidal properties. lew.ro
In materials science, these compounds are utilized in the development of functional polymers and surfaces. bohrium.comresearchgate.net For example, they have been employed to create polymer brushes on surfaces, which can then be further modified or used for applications such as drug delivery or biosensing. researchgate.net The coordination capabilities of the pyridine ring in these functionalized polymers allow for the creation of metal-containing materials with interesting catalytic or electronic properties. mdpi.com The development of synthetic routes to various isocyanate-functionalized pyridines continues to expand the toolbox for chemists and materials scientists, enabling the creation of novel and sophisticated molecular and macromolecular systems. lew.roenaminestore.com
Structure
3D Structure
Properties
CAS No. |
56914-14-8 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(2-isocyanatoethyl)pyridine |
InChI |
InChI=1S/C8H8N2O/c11-7-9-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6H2 |
InChI Key |
YDLMXTOYVKFGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Isocyanatoethyl Pyridine
Precursor-Based Synthesis Pathways to 2-(2-Isocyanatoethyl)pyridine
The construction of this compound fundamentally relies on the elaboration of a two-carbon side chain at the 2-position of the pyridine (B92270) ring, culminating in the introduction of the isocyanate functionality.
Amination and Subsequent Phosgenation Approaches
A primary route to this compound involves the synthesis of its precursor, 2-(2-aminoethyl)pyridine (B145717). One common method to achieve this is through the reaction of 2-vinylpyridine (B74390) with ammonia (B1221849). This reaction, typically conducted under pressure and at elevated temperatures, facilitates the addition of ammonia across the vinyl group's double bond to yield the desired primary amine. While specific conditions for the reaction with ammonia to form the primary amine 2-(2-aminoethyl)pyridine are not extensively detailed in readily available literature, analogous reactions with alkylamines, such as methylamine, are well-documented to produce the corresponding N-alkylated products in high yields (80-90%). google.com
Once 2-(2-aminoethyl)pyridine is obtained, it can be converted to this compound via phosgenation. This process involves reacting the primary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent. The reaction typically proceeds in two stages: an initial "cold phosgenation" at lower temperatures (0–70°C) to form a carbamoyl (B1232498) chloride intermediate, followed by a "hot phosgenation" at higher temperatures (80–200°C) to eliminate hydrogen chloride and form the isocyanate. ekb.eg To minimize the formation of urea (B33335) byproducts, the starting amine is often first converted to its hydrochloride salt. ekb.eg
Table 1: Key Intermediates and Reagents in the Amination-Phosgenation Pathway
| Compound/Reagent | Role | Reference |
| 2-Vinylpyridine | Starting material for the ethylamine (B1201723) side chain | google.com |
| Ammonia | Aminating agent | google.com |
| 2-(2-Aminoethyl)pyridine | Key precursor to the isocyanate | google.com |
| Phosgene (COCl₂) | Reagent for isocyanate formation | ekb.eg |
Derivatization from Substituted Pyridine Precursors
An alternative to the direct amination of 2-vinylpyridine involves the use of other substituted pyridine precursors. For instance, 2-(2-chloroethyl)pyridine (B91823) can serve as a starting material. Nucleophilic substitution of the chloride with an amine source, such as ammonia or a protected amine equivalent, would yield 2-(2-aminoethyl)pyridine.
Another versatile approach is the Curtius rearrangement, which transforms a carboxylic acid into an isocyanate with the loss of one carbon atom. acs.orgwikipedia.org In this context, 3-(pyridin-2-yl)propanoic acid would be the required precursor. This acid is first converted to an acyl azide (B81097), typically by reaction of the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA). nrochemistry.comnih.gov The acyl azide then undergoes thermal or photochemical rearrangement to produce this compound, with the expulsion of nitrogen gas. acs.orgwikipedia.org This method is known for its tolerance of various functional groups and for proceeding with retention of configuration. nih.gov
Table 2: Rearrangement-Based Pathway Precursors and Key Steps
| Precursor | Key Transformation | Intermediate | Product | Reference |
| 3-(Pyridin-2-yl)propanoic acid | Acyl azide formation | 3-(Pyridin-2-yl)propanoyl azide | This compound | acs.orgnrochemistry.comnih.gov |
| 3-(Pyridin-2-yl)propanamide | Hofmann rearrangement | N-haloamide | This compound | |
| 3-(Pyridin-2-yl)propano-hydroxamic acid | Lossen rearrangement | O-acyl derivative | This compound |
Catalytic Systems in the Synthesis of Isocyanatoethylpyridine Compounds
While direct catalytic methods for the synthesis of this compound are not prominently documented, the principles of organocatalysis and transition metal catalysis are relevant to the synthesis of its precursors and the isocyanate group in general.
Organocatalytic Enhancements in Reaction Yield and Selectivity
Organocatalysts, such as tertiary amines (e.g., DABCO) and N-heterocyclic carbenes (NHCs), are known to catalyze the formation of urethanes from isocyanates and alcohols by activating either the alcohol or the isocyanate. acs.org In the context of synthesizing this compound, organocatalysis could potentially play a role in phosgene-free routes to isocyanates. For instance, certain organocatalysts can facilitate the dehydration of carbamic acids, formed from primary amines and carbon dioxide, to yield isocyanates under mild conditions. nih.gov
Transition Metal-Catalyzed Transformations for Pyridine Elaboration
Transition metal catalysis is instrumental in the synthesis and functionalization of pyridine derivatives. nih.gov For instance, palladium-catalyzed cross-coupling reactions are widely used to introduce substituents onto the pyridine ring. While not directly applied to the synthesis of the ethyl isocyanate side chain, these methods are crucial for creating more complex derivatives.
In the broader context of isocyanate synthesis, transition metal complexes, particularly those of Group VIII metals, have been investigated for the carbonylation of nitroaromatics and the oxidative carbonylation of amines as alternatives to phosgenation. researchgate.net For example, palladium catalysts have been used in the reaction of sulfonyl azides with carbon monoxide and an amine to generate a sulfonylurea via an isocyanate intermediate. nih.gov
Multi-Step Synthetic Sequences for Complex this compound Derivatives
The synthesis of complex derivatives of this compound would involve multi-step sequences where the pyridine ring is functionalized prior to or after the formation of the isocyanatoethyl side chain. scinito.ailifechemicals.com These synthetic strategies allow for the introduction of a wide range of substituents on the pyridine core, leading to a diverse array of molecules with potential applications in medicinal chemistry and materials science. lifechemicals.com
For example, a synthetic route could begin with a substituted 2-picoline, which is then converted to the corresponding 2-vinylpyridine derivative. Subsequent amination and conversion to the isocyanate would yield a substituted this compound. Alternatively, a functionalized pyridine carboxylic acid could be subjected to a Curtius rearrangement to install the isocyanatoethyl group on a pre-functionalized pyridine ring. The choice of strategy would depend on the desired substitution pattern and the compatibility of the functional groups with the reaction conditions of each step. The development of such multi-step syntheses is crucial for accessing novel and structurally diverse pyridine-based compounds. scinito.ai
Optimization of Reaction Conditions and Isolation Methodologies
The successful synthesis of this compound hinges on the careful optimization of reaction parameters and the development of effective isolation and purification protocols. While specific detailed studies on this particular molecule are not extensively documented in publicly available literature, optimization strategies can be extrapolated from established methodologies for isocyanate synthesis, such as the phosgenation of primary amines or rearrangement reactions like the Curtius and Hofmann rearrangements. wikipedia.orgwikipedia.org The primary focus is maximizing yield and purity by controlling variables that influence reaction rate, equilibrium, and the formation of byproducts.
Optimization of Reaction Conditions
The conversion of a precursor, such as 2-(2-aminoethyl)pyridine, to this compound requires meticulous control over several key parameters. The most direct synthetic route involves the reaction of the primary amine with phosgene or a phosgene equivalent (e.g., diphosgene or triphosgene).
Key parameters for optimization in a typical phosgenation reaction include:
Phosgenating Agent and Stoichiometry: The choice between phosgene gas, diphosgene (a liquid), or triphosgene (B27547) (a solid) can impact reaction handling and safety. An excess of the phosgenating agent is often used to ensure complete conversion of the amine, but the optimal molar ratio must be determined to minimize side reactions and simplify purification.
Solvent: The reaction is typically conducted in an inert aprotic solvent, such as toluene, chlorobenzene, or ethyl acetate. The solvent's polarity and boiling point can influence reaction kinetics and the solubility of intermediates and byproducts, such as the carbamoyl chloride and hydrochloride salt of the starting amine.
Temperature: Phosgenation reactions are often temperature-dependent. The reaction may be initiated at low temperatures (e.g., 0-5 °C) to control the initial exothermic reaction and then gradually warmed to drive the reaction to completion. The optimal temperature profile must be established to ensure the formation of the isocyanate while preventing its polymerization or other degradation pathways. nih.gov
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the appearance of the characteristic isocyanate peak around 2250-2270 cm⁻¹) is crucial for determining the optimal reaction time.
HCl Scavenging: The reaction generates two equivalents of hydrogen chloride (HCl), which can react with the starting amine to form a non-reactive hydrochloride salt. An inert base (e.g., a tertiary amine like triethylamine) or operating under reflux conditions to thermally decompose the intermediate carbamoyl chloride can be employed to manage the HCl byproduct. nrochemistry.com
For alternative routes like the Curtius rearrangement, optimization would focus on the conditions for the thermal or photochemical decomposition of the precursor acyl azide, 3-(pyridin-2-yl)propanoyl azide. wikipedia.orgnih.gov This includes optimizing the temperature and reaction time to ensure a clean conversion to the isocyanate with minimal side-product formation. wikipedia.org
Illustrative Optimization Data for Phosgenation
The following table represents a hypothetical optimization study for the synthesis of this compound from 2-(2-aminoethyl)pyridine using triphosgene. This data is illustrative of the experimental approach that would be taken.
| Entry | Solvent | Temperature (°C) | Time (h) | Triphosgene (equiv.) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | 80 | 4 | 0.4 | 75 |
| 2 | Toluene | 110 | 2 | 0.4 | 89 |
| 3 | Ethyl Acetate | 75 | 4 | 0.4 | 82 |
| 4 | Chlorobenzene | 110 | 2 | 0.4 | 91 |
| 5 | Chlorobenzene | 110 | 2 | 0.35 | 85 (incomplete conversion) |
This table is a representative example for illustrative purposes and is based on general principles of isocyanate synthesis.
Isolation and Purification Methodologies
The isolation of this compound requires methods that account for its reactivity, particularly its sensitivity to moisture. Isocyanates readily react with water to form an unstable carbamic acid, which decarboxylates to the corresponding primary amine. organic-chemistry.org This amine can then react with another molecule of isocyanate to form a stable urea byproduct, thus reducing the yield and purity of the desired product.
Standard isolation methodologies that must be optimized include:
Filtration: After the reaction is complete, the mixture may contain precipitated amine hydrochloride salts or other insoluble byproducts. These can be removed by filtration under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
Solvent Removal: The solvent is typically removed under reduced pressure using a rotary evaporator. Care must be taken to control the temperature to avoid thermal degradation or polymerization of the isocyanate product.
Distillation: Fractional vacuum distillation is the most common method for purifying liquid isocyanates. The boiling point of the product will dictate the required vacuum level and temperature. It is essential to find a balance where the product distills efficiently without undergoing thermal decomposition. For the precursor 2-(2-aminoethyl)pyridine, a boiling point of 92-93 °C at 12 mmHg has been reported. sigmaaldrich.com
Extraction: A liquid-liquid extraction could potentially be used to remove certain impurities, but it requires the use of immiscible, dry solvents and must be performed carefully to avoid hydrolysis of the product. prepchem.com
Chromatography: While less common for highly reactive isocyanates, column chromatography using an inert stationary phase (like silica (B1680970) gel that has been dried extensively) and anhydrous eluents could be employed for purification, particularly for non-volatile products or for removing polymeric byproducts.
Throughout the isolation and purification process, maintaining strictly anhydrous conditions is paramount to achieving a high yield of pure this compound.
Chemical Reactivity and Mechanistic Investigations of 2 2 Isocyanatoethyl Pyridine
Reactivity Profiles of the Isocyanate Moiety
The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for its extensive use in the synthesis of a variety of organic compounds and polymers.
Nucleophilic Addition Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles
The primary reaction of the isocyanate group in 2-(2-isocyanatoethyl)pyridine is nucleophilic addition. This reaction proceeds readily with nucleophiles containing active hydrogen atoms, such as alcohols (oxygen nucleophiles), amines (nitrogen nucleophiles), and thiols (sulfur nucleophiles).
The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes proton transfer, typically from the nucleophile to the nitrogen atom of the isocyanate, to yield the stable addition product.
With Alcohols (Oxygen Nucleophiles): The reaction with alcohols results in the formation of urethanes (also known as carbamates). The lone pair of electrons on the oxygen atom of the alcohol attacks the isocyanate carbon, leading to a urethane (B1682113) linkage (-NH-C(=O)-O-).
With Amines (Nitrogen Nucleophiles): Primary and secondary amines react vigorously with isocyanates to form urea (B33335) derivatives. The high nucleophilicity of the nitrogen atom in amines facilitates a rapid reaction, forming a stable urea linkage (-NH-C(=O)-NH-). This reaction is a cornerstone in the synthesis of polyureas.
With Thiols (Sulfur Nucleophiles): Thiols react with isocyanates in a similar fashion to alcohols, yielding thiourethanes (or thiocarbamates). The sulfur atom acts as the nucleophile, attacking the isocyanate carbon to form a thiourethane linkage (-NH-C(=O)-S-).
The relative reactivity of these nucleophiles towards isocyanates generally follows the order: primary amines > secondary amines > alcohols ≈ thiols.
| Nucleophile | Functional Group | Product Linkage | Product Class |
| Alcohol | R-OH | -NH-C(=O)-O- | Urethane |
| Amine | R-NH2, R2NH | -NH-C(=O)-NH- | Urea |
| Thiol | R-SH | -NH-C(=O)-S- | Thiourethane |
Polyaddition Reactions and Polymerization Mechanisms
The bifunctional nature of this compound, possessing both an isocyanate group and a reactive pyridine (B92270) ring, allows it to act as a monomer in polyaddition reactions. When reacted with polyols (molecules with multiple hydroxyl groups) or polyamines (molecules with multiple amine groups), it can form polyurethanes and polyureas, respectively. nih.govutm.my
The mechanism of these polymerizations is a step-growth process. The reaction proceeds through the stepwise reaction of the isocyanate groups with the hydroxyl or amine groups of the comonomer. The chain growth occurs through the formation of urethane or urea linkages, leading to the build-up of the polymer chain. The final properties of the resulting polymer, such as its molecular weight, tensile strength, and thermal stability, are highly dependent on the nature of the comonomers and the reaction conditions. nih.gov
Formation of Urea, Urethane, and Other Isocyanate-Derived Linkages
The formation of urea and urethane linkages is a direct consequence of the nucleophilic addition reactions of the isocyanate group in this compound with amines and alcohols, respectively. nih.govquora.com These reactions are fundamental to the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers.
Beyond simple ureas and urethanes, the isocyanate moiety can react with other nucleophiles to form a variety of other linkages. For instance, reaction with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield a primary amine. This newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reaction is particularly important in the production of polyurethane foams, where the evolved carbon dioxide acts as a blowing agent.
Reactivity of the Pyridine Heterocycle
The pyridine ring in this compound is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic characteristic significantly influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electron-withdrawing 2-(2-isocyanatoethyl) substituent further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.
Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring
Electrophilic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. stackexchange.comquimicaorganica.org The nitrogen atom and the electron-withdrawing isocyanatoethyl group decrease the electron density of the ring, making it less attractive to electrophiles. quora.com If forced to react under harsh conditions, electrophilic substitution is predicted to occur at the 3- and 5-positions (meta to the nitrogen and the substituent), as these positions are less deactivated than the 2-, 4-, and 6-positions. quora.com The intermediate carbocation formed by attack at the 3- or 5-position is more stable as the positive charge is not placed on the electronegative nitrogen atom.
Nucleophilic Substitution: In contrast to its inertness towards electrophiles, the pyridine ring, particularly when substituted with an electron-withdrawing group, is activated towards nucleophilic aromatic substitution. stackexchange.comyoutube.com Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comyoutube.com The 2-(2-isocyanatoethyl) group at the 2-position will further activate the 4- and 6-positions towards nucleophilic attack.
| Reaction Type | Reactivity | Preferred Position(s) | Influence of 2-(2-Isocyanatoethyl) Group |
| Electrophilic Substitution | Deactivated | 3, 5 | Further deactivation |
| Nucleophilic Substitution | Activated | 4, 6 | Further activation |
Coordination Behavior of the Pyridine Nitrogen in Complexation
The lone pair of electrons on the nitrogen atom of the pyridine ring allows this compound to act as a ligand in coordination complexes with metal ions. wikipedia.orgjscimedcentral.com The pyridine nitrogen is a Lewis base and can donate its electron pair to a Lewis acidic metal center to form a coordinate covalent bond. wikipedia.org
The coordination of the pyridine nitrogen can be influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the steric hindrance around the nitrogen atom. rsc.org The 2-(2-isocyanatoethyl) substituent may exert some steric influence on the coordination, potentially favoring the formation of complexes with specific geometries. Furthermore, the isocyanate group itself is a potential coordination site, although the nitrogen of the pyridine ring is generally a stronger donor. This could lead to the formation of bidentate complexes where both the pyridine nitrogen and the oxygen or nitrogen of a reacted isocyanate group coordinate to the same metal center, or bridging complexes where the ligand coordinates to two different metal centers. The specific coordination mode would depend on the reaction conditions and the metal precursor used. nih.gov
Dearomatization Pathways and Ring Transformations
The dearomatization of pyridines is a powerful synthetic strategy for accessing structurally complex aza-heterocycles from simple aromatic precursors. evitachem.comrsc.org In the context of this compound, the presence of the isocyanate functionality can influence or directly participate in such transformations.
Dearomatization Reactions: Pyridines can undergo dearomatization through various methods, including nucleophilic addition, cycloadditions, and reductive processes. nih.govmdpi.com For pyridines bearing electron-withdrawing groups, nucleophilic attack is a common pathway to generate dihydropyridine (B1217469) derivatives. mdpi.com While the ethyl isocyanate group is not a classical activating group for nucleophilic dearomatization, its ability to engage in intramolecular reactions presents unique possibilities.
A notable pathway involves the cyclizative dearomative rearrangement that has been observed between 2-acyl-substituted pyridines and common isocyanates. rsc.org This process proceeds through a tandem [3 + 2] heteroannulation, demonstrating the capacity of the isocyanate group to facilitate the dearomatization of the pyridine ring. rsc.org Although this is an intermolecular example, it highlights a plausible reactive pathway for the pyridine and isocyanate moieties.
Ring Transformations: Beyond dearomatization, the pyridine ring can undergo more profound structural changes, including ring-opening, ring-contraction, and rearrangement reactions. nih.govchemrxiv.orgnih.gov Mechanistic studies on the reaction of pyridine with excited nitrogen atoms have revealed complex pathways leading to ring-contraction and the formation of five-membered ring radicals, such as the pyrrolyl radical, along with the expulsion of fragments like hydrogen cyanide (HCN). chemrxiv.orgnih.gov These transformations typically proceed through highly reactive intermediates, such as bridged structures and expanded seven-membered rings, which subsequently collapse to more stable products. chemrxiv.orgnih.gov For this compound, such transformations could be initiated under specific energetic conditions, potentially leading to novel heterocyclic scaffolds.
A plausible, though speculative, transformation could involve a mechanism analogous to the SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which has been described for other heterocyclic systems. clockss.org This would involve an initial nucleophilic addition to the pyridine ring, followed by a ring-opening event and subsequent closure to form a new heterocyclic system.
The table below summarizes potential transformation pathways applicable to the pyridine core of the molecule.
| Transformation Type | General Description | Potential Products |
| Nucleophilic Dearomatization | Addition of a nucleophile to the pyridine ring (positions C2, C4, or C6) to break aromaticity. | Dihydropyridines, Piperidines |
| [3+2] Cycloaddition | The pyridine ring acts as a three-atom component in a cycloaddition with a two-atom partner. | Bicyclic Heterocycles |
| Ring Contraction | Cleavage of ring bonds followed by re-cyclization to form a smaller ring system (e.g., five-membered). | Pyrrole or Imidazole derivatives |
| Ring Opening | Scission of one or more bonds in the pyridine ring, leading to an acyclic intermediate. | Acyclic amino-aldehydes or ketones |
Interplay Between Isocyanate and Pyridine Functional Groups
The reactivity of this compound is dominated by the proximal arrangement of its two distinct functional groups. The pyridine ring, specifically the nitrogen atom, possesses a lone pair of electrons and can act as a nucleophile or a base. Conversely, the isocyanate group (-N=C=O) is a potent electrophile, with the central carbon atom being highly susceptible to nucleophilic attack.
The two-carbon ethyl chain connecting these groups allows for sufficient flexibility for them to interact intramolecularly. The most direct manifestation of this interplay is the potential for an intramolecular cyclization reaction. In this process, the nucleophilic nitrogen of the pyridine ring can attack the electrophilic carbonyl carbon of the isocyanate group. This type of reaction is a powerful method for constructing fused bicyclic heterocyclic systems.
The favorability of this intramolecular pathway is governed by several factors, including:
Nucleophilicity of the Pyridine Nitrogen: The inherent nucleophilicity of the pyridine is generally modest. However, it can be enhanced by protonation or coordination to a Lewis acid, which would activate the isocyanate group, or by the presence of electron-donating groups on the ring (not present in this specific molecule).
Ring Size of the Product: The attack of the pyridine nitrogen on the isocyanate would lead to the formation of a six-membered ring, a thermodynamically favorable process, resulting in a 1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-2-one skeleton.
Reaction Conditions: The reaction can be influenced by temperature, solvent polarity, and the presence of catalysts. Lewis acids, for example, could coordinate to the isocyanate oxygen, further increasing the electrophilicity of the carbon and facilitating the cyclization.
This intramolecular reactivity represents a classic example of neighboring group participation, where the pyridine ring acts as an internal nucleophile, leading to a cyclization event that would not be possible if the two functional groups were on separate molecules without a high concentration.
Advanced Applications in Chemical Sciences
Polymer Chemistry and Materials Science
Integration into Supramolecular Polymer Architectures
Metallosupramolecular Polymer Systems
Metallosupramolecular polymers (MSPs) are formed by linking monomer units through metal-ligand coordination complexes. This reversible and dynamic nature of metal-ligand bonds imparts unique properties to the materials, such as stimuli-responsiveness and self-healing capabilities. nih.gov The pyridine (B92270) group of 2-(2-isocyanatoethyl)pyridine is an effective ligand for a variety of metal ions.
The isocyanate group can be utilized to graft the pyridine moiety onto a polymer backbone. For instance, it can react with hydroxyl or amine functional groups on a pre-existing polymer to form urethane (B1682113) or urea (B33335) linkages, respectively. The resulting pyridine-functionalized polymer can then be cross-linked by the addition of metal salts. The coordination of the pyridine side-chains with metal ions like Zinc(II), Copper(II), or Europium(III) creates reversible cross-links, transforming the polymer solution or melt into a gel or a solid material. nih.gov The strength and lability of these cross-links, and thus the mechanical properties of the resulting MSP, can be tuned by the choice of metal ion and the density of ligands on the polymer chain. These systems are often responsive to external stimuli such as heat or pH changes, which can disrupt the metal-ligand coordination and lead to a reversible change in the material's properties. nih.gov
Self-Healing and Responsive Polymeric Materials
The principle of dynamic and reversible bonding is central to the design of intrinsic self-healing materials. nih.govmdpi.com this compound can be incorporated into polymer networks to impart self-healing properties through two primary mechanisms: reversible covalent bonds and metallosupramolecular interactions.
The isocyanate group can react with specific functional groups to create dynamic covalent bonds. For example, reacting it with a sterically hindered amine can form a urea bond that is capable of reversible dissociation and reformation upon thermal treatment. scispace.com When a polymer containing these linkages is damaged, applying heat can promote bond exchange reactions across the fractured interface, leading to the repair of the material.
Alternatively, as discussed in the previous section, the pyridine moiety can be used to form metallosupramolecular networks. mdpi.com Damage to such a network can be healed by stimuli that promote the dissociation and re-formation of the metal-ligand cross-links, allowing the polymer chains to reorganize and repair the damaged area. These materials can respond to various stimuli, including temperature, pH, or light, making them highly versatile for applications in coatings, elastomers, and soft robotics. rsc.orgnih.gov
Surface Modification and Functionalization of Substrates with Isocyanatoethylpyridine Moieties
The high reactivity of the isocyanate group makes this compound an excellent agent for surface modification. mdpi.com Substrates with surface-exposed active hydrogen atoms, such as silica (B1680970), metal oxides, cellulose, or other polymers containing hydroxyl (-OH) or amine (-NH2) groups, can be readily functionalized.
The modification process typically involves treating the substrate with a solution of this compound. The isocyanate groups react with the surface hydroxyls or amines to form stable, covalent urethane or urea linkages, respectively. This process anchors the pyridine moieties to the surface. Such functionalization can dramatically alter the surface properties of the substrate. For example, it can be used to:
Improve Adhesion: A patent describes using a pyridine-containing functional modifier to treat inorganic fillers, which are then used to reinforce rubber materials. The pyridine groups can promote vulcanization and form ionic bonds, enhancing the interaction between the filler and the rubber matrix. nottingham.ac.uk
Introduce Metal-Binding Sites: The modified surface can selectively bind metal ions from a solution, which is useful for applications in sensing, catalysis, or environmental remediation.
Control Wettability: The introduction of the aromatic pyridine group can alter the hydrophilicity or hydrophobicity of a surface.
Serve as an Anchor for Further Functionalization: The coordinated metal ions on the surface can act as secondary reaction sites for attaching other molecules.
Coordination Chemistry and Ligand Design
The pyridine ring in this compound acts as a Lewis base and a versatile ligand for a wide range of transition metals. wikipedia.org Its coordination chemistry is fundamental to its application in the aforementioned polymer systems and also holds interest for the development of new catalysts and functional materials.
Synthesis of Metal-Isocyanatoethylpyridine Complexes
Metal complexes involving this compound can be synthesized using standard methods developed for other pyridine-based ligands. jscimedcentral.comekb.eg A common approach involves the reaction of a metal salt with the ligand in a suitable solvent.
The general synthetic procedure is as follows:
A solution of a metal salt (e.g., chlorides, nitrates, or sulfates of metals like Ni(II), Cu(II), Co(II), Pd(II)) is prepared in a solvent such as ethanol, methanol, or acetonitrile. jscimedcentral.comat.ua
A stoichiometric amount of this compound, dissolved in the same or a miscible solvent, is added to the metal salt solution.
The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation.
The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried under a vacuum. jscimedcentral.com
It is crucial to perform these reactions under anhydrous and inert conditions to prevent the isocyanate group from reacting with water or other nucleophiles. The stoichiometry of the reactants determines the final structure of the complex, with common geometries including tetrahedral, square planar, and octahedral arrangements, depending on the coordination number of the metal ion. wikipedia.orgekb.eg
| Metal Ion | Typical Precursor Salt | Common Coordination Number | Expected Geometry with Pyridine Ligands |
|---|---|---|---|
| Ni(II) | NiCl₂·6H₂O | 4 or 6 | Square Planar or Octahedral |
| Cu(II) | CuSO₄·5H₂O | 4 or 6 | Square Planar or Distorted Octahedral |
| Co(II) | CoCl₂·6H₂O | 4 or 6 | Tetrahedral or Octahedral |
| Pd(II) | PdCl₂ | 4 | Square Planar |
| Ag(I) | AgNO₃ | 2 or 4 | Linear or Tetrahedral |
Ligand Field Effects and Electronic Structure of Coordination Compounds
According to Ligand Field Theory (LFT), when ligands like this compound approach a central metal ion, their electrons repel the metal's d-electrons, causing the degenerate d-orbitals to split into different energy levels. wikipedia.orglibretexts.org The pattern of this splitting is determined by the geometry of the complex.
In an octahedral complex, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.orgyoutube.com The energy difference between these sets is denoted as Δo (the crystal field splitting energy). The magnitude of Δo depends on the metal ion, its oxidation state, and the nature of the ligand.
Pyridine is considered a moderately strong-field ligand. The electronic configuration of the metal ion in the complex depends on the balance between Δo and the electron pairing energy (P).
Weak-field ligands (small Δo): If Δo < P, electrons will occupy the higher-energy eg* orbitals before pairing in the lower-energy t₂g orbitals, resulting in a high-spin complex.
Strong-field ligands (large Δo): If Δo > P, electrons will pair up in the t₂g orbitals before occupying the eg* orbitals, leading to a low-spin complex. This is often the case for d⁴–d⁷ metal ions. youtube.com
The electronic structure dictates the magnetic properties and the color of the complex. For instance, complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. The color arises from the absorption of light that promotes an electron from a lower-energy d-orbital to a higher-energy one.
Influence of Pyridine Substitution on Metal-Ligand Interactions
The presence of the 2-(2-isocyanatoethyl) group influences the electronic and steric properties of the pyridine ligand, which in turn affects the strength and nature of the metal-ligand bond. nih.gov
Electronic Effects: The ethyl isocyanate group is generally considered to be electron-withdrawing. This effect reduces the electron density on the pyridine nitrogen, making it a weaker Lewis base compared to unsubstituted pyridine. A decrease in ligand basicity (a lower pKa of the conjugate acid) typically leads to a weaker metal-ligand bond. This weakening can be observed through techniques like NMR spectroscopy, where coordination to a metal causes a downfield shift in the signals of the pyridine protons; the magnitude of this shift often correlates with ligand basicity. nih.gov
Steric Effects: The substituent at the 2-position (ortho to the nitrogen) can create steric hindrance, which may affect the geometry of the complex and the stability of the metal-ligand bond. wikipedia.org While the ethyl chain provides some flexibility, it is bulkier than a simple hydrogen atom. This can disfavor the formation of complexes with a high number of ligands, such as hexakis(pyridine) complexes, and may influence the bond angles within the coordination sphere. nih.gov
These substituent effects are crucial for ligand design, as they allow for the fine-tuning of the electronic and structural properties of metal complexes, which is essential for applications in catalysis and materials science. nih.gov
Rational Design of Polydentate Ligands Incorporating Isocyanatoethylpyridine Scaffolds
The rational design of polydentate ligands—molecules that can bind to a central metal atom through multiple donor atoms—is a cornerstone of modern coordination chemistry. utc.edu The this compound scaffold is exceptionally well-suited for this purpose due to its inherent bifunctionality. It possesses a pyridine ring, which contains a nitrogen atom that is a classic Lewis base capable of coordinating with a wide array of metal ions. ias.ac.in Simultaneously, it features a highly reactive isocyanate (-N=C=O) group on an ethyl tether.
The isocyanate group serves as a versatile chemical handle. It readily undergoes nucleophilic attack by a variety of functional groups, such as amines (-NH2), alcohols (-OH), and thiols (-SH), to form stable urea, carbamate (B1207046) (urethane), and thiocarbamate linkages, respectively. This reactivity allows for the strategic attachment of additional coordinating moieties to the pyridine core. By selecting reactants that contain other donor atoms (e.g., another pyridine, an imidazole, a carboxylate, or a thioether), chemists can systematically construct tridentate (three-donor), tetradentate (four-donor), or even higher-denticity ligands.
The ethyl spacer between the pyridine ring and the isocyanate group provides flexibility, allowing the resulting ligand to adopt the optimal geometry for chelating a metal center. This design principle enables the synthesis of ligands with tailored steric and electronic properties, which in turn can fine-tune the catalytic, photophysical, or magnetic properties of the resulting metal complexes. nih.gov
| Reactant Nucleophile | Functional Group | Resulting Linkage | Example of Appended Donor Group | Potential Ligand Denticity |
|---|---|---|---|---|
| 2-Aminopyridine | Amine (-NH₂) | Urea | Pyridine | Tridentate (N,N,N) |
| 2-Aminoethanol | Amine (-NH₂), Alcohol (-OH) | Urea | Hydroxyl | Tridentate (N,N,O) |
| Glycine ethyl ester | Amine (-NH₂) | Urea | Ester/Carboxylate (after hydrolysis) | Tridentate (N,N,O) |
| 2-(Methylthio)ethylamine | Amine (-NH₂) | Urea | Thioether | Tridentate (N,N,S) |
Organic Synthesis and Molecular Engineering
Building Block in Multi-Component Reactions for Diverse Heterocyclic Scaffolds
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. acsgcipr.org Isocyanates are excellent electrophilic partners in many MCRs.
This compound can serve as a key building block in such reactions. Its isocyanate functionality can react with a nucleophile (e.g., an amine or an alcohol) generated in situ or present as a starting material. This initial reaction introduces the pyridylethyl moiety into a growing molecular structure. Subsequent intramolecular or intermolecular reactions can then lead to the formation of complex heterocyclic systems. rsc.organjs.edu.iq For instance, in the synthesis of novel urea-based compounds, an amine can be treated with an isocyanate to form the core urea structure, which is part of a larger, biologically active scaffold. mdpi.com The pyridine unit within the this compound fragment can influence the reaction's outcome through its electronic properties or by acting as an internal base, and it remains as a key structural feature in the final product, known for its prevalence in medicinal chemistry. rsc.orgnih.gov
| Component 1 | Component 2 | Component 3 | Key Reaction Step | Resulting Heterocyclic Scaffold |
|---|---|---|---|---|
| This compound | Ethyl acetoacetate | Benzaldehyde | Urea formation / Biginelli-type reaction | Dihydropyrimidinone with a pyridylethyl substituent |
Intermediate in the Construction of Advanced Molecular Architectures
Beyond MCRs, this compound is a valuable intermediate for the programmed, stepwise construction of advanced molecular architectures. Its bifunctional nature allows it to act as a molecular linker or "glue." The pyridine end can participate in coordination chemistry, while the isocyanate end can form robust covalent bonds.
This dual reactivity is ideal for creating structures like dendrimers, macrocycles, and complex coordination compounds. mdpi.com For example, the isocyanate can be used to anchor the pyridine unit to a larger organic framework or a polymer backbone. The appended pyridine rings can then be used to chelate multiple metal ions, leading to the formation of metallopolymers or polynuclear metal complexes with specific catalytic or material properties. This stepwise approach provides precise control over the final molecular architecture, which is crucial for engineering molecules with desired functions.
Synthesis of Hybrid Organic-Inorganic Molecular Systems
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, leading to novel materials for applications in catalysis, electronics, and sensing. rsc.org this compound is an excellent building block for such systems.
Two primary strategies can be employed:
Covalent Linkage via the Isocyanate : The isocyanate group can form a covalent bond with the surface of inorganic materials. For example, materials like silica (SiO₂) and titania (TiO₂) are rich in surface hydroxyl (-OH) groups. These groups can react with the isocyanate to form carbamate linkages, effectively grafting the organic pyridylethyl fragment onto the inorganic surface. mdpi.com This method is widely used to modify the surface properties of nanoparticles, create stationary phases for chromatography, or anchor catalytic metal complexes to a solid support. rsc.org
This dual functionality allows for the creation of well-defined interfaces between organic and inorganic phases, which is critical for controlling the properties of the final hybrid material.
Computational and Theoretical Investigations
Electronic Structure Analysis of 2-(2-Isocyanatoethyl)pyridine
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, the electronic landscape is characterized by the interplay between the aromatic pyridine (B92270) ring and the highly reactive isocyanate group, separated by a flexible ethyl bridge.
Analysis of the frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. In this compound, the HOMO is expected to have significant contributions from the π-system of the pyridine ring and the lone pair of the nitrogen atom. The LUMO is likely to be centered on the isocyanate group, particularly the π* orbitals of the N=C=O moiety, making it susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For pyridine derivatives, the HOMO-LUMO gap can be influenced by substituents. tjnpr.org Theoretical calculations on similar pyridine compounds show that the nature of substituents can tune this energy gap. researchgate.net For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller gap.
Table 1: Representative Frontier Molecular Orbital Energies for Pyridine Derivatives (Theoretical) This table presents theoretical data for related pyridine compounds to infer the potential electronic properties of this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyridine | -6.78 | -0.45 | 6.33 |
| 2-aminopyridine | -5.99 | -0.21 | 5.78 |
Data is illustrative and based on typical DFT calculations for substituted pyridines.
Density Functional Theory (DFT) Studies of Reactivity and Stability
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. mdpi.com DFT calculations can provide valuable information about the stability, optimized geometry, and various reactivity descriptors of this compound.
DFT calculations can be employed to determine the global reactivity descriptors, which are derived from the HOMO and LUMO energies. tjnpr.org These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in quantifying the reactivity of the molecule. For instance, the electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons from the environment. Given the presence of the electrophilic isocyanate group, this compound is expected to have a significant electrophilicity index.
The stability of different conformers of this compound, arising from rotation around the C-C and C-N single bonds of the ethyl chain, can also be assessed using DFT. Preliminary calculations on the related 2-(2-aminoethyl)pyridine (B145717) have shown the existence of multiple stable conformers with similar Gibbs free energies. icm.edu.pl A similar conformational landscape is anticipated for this compound, and DFT can pinpoint the most stable geometries and the energy barriers between them.
Table 2: Calculated Reactivity Descriptors for a Model Pyridine System This table provides an example of reactivity descriptors that can be calculated using DFT.
| Parameter | Definition | Typical Value (a.u.) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | ~0.25 |
| Electron Affinity (A) | -ELUMO | ~0.05 |
| Electronegativity (χ) | (I + A) / 2 | ~0.15 |
| Chemical Hardness (η) | (I - A) / 2 | ~0.10 |
Values are illustrative and depend on the level of theory and basis set used.
Molecular Modeling of Intermolecular Interactions and Self-Assembly
Molecular modeling techniques are instrumental in understanding how molecules of this compound interact with each other and with other molecules, which is fundamental to predicting its behavior in condensed phases and its potential for self-assembly.
The molecule possesses several sites for intermolecular interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The isocyanate group, with its polar N=C and C=O bonds, can participate in dipole-dipole interactions. Furthermore, the aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. nih.gov
Computational studies on related pyridine-based ureas have demonstrated that the conformation and self-assembly behavior are highly sensitive to the environment, such as the solvent used for crystallization. nih.gov Similarly, for this compound, different solvents could promote different intermolecular interaction motifs, leading to various supramolecular architectures. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular contacts in a crystal structure. researchgate.net
Computational Prediction of Reaction Pathways and Energy Landscapes
Computational chemistry can be used to explore the potential reaction pathways of this compound and to map out the corresponding energy landscapes. This is particularly important for understanding its reactivity, especially of the isocyanate group.
Isocyanates are known to react with a variety of nucleophiles, such as alcohols, amines, and water. DFT calculations can model the reaction mechanisms of these transformations. For example, the reaction of the isocyanate group with an alcohol to form a urethane (B1682113) can be studied by locating the transition state structure and calculating the activation energy. This provides a quantitative measure of the reaction rate.
The energy landscape of a reaction shows the energy of the system as it progresses from reactants to products, passing through intermediates and transition states. chemrxiv.org For complex reactions, there may be multiple competing pathways. Computational exploration of the potential energy surface can help to identify the most favorable reaction channel under specific conditions. arxiv.org For instance, in the reaction of a related cobaltacyclopentadiene with isocyanate, DFT calculations have been used to elucidate the reaction mechanism and determine that a two-state mechanism is more favorable. researchgate.net
Correlating Computational Results with Experimental Observations
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This synergy between theory and experiment provides a more complete and reliable understanding of the system under study.
For this compound, computational results can be correlated with various experimental observations. For example, calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.net Theoretical predictions of UV-Vis absorption spectra, obtained through methods like Time-Dependent DFT (TD-DFT), can be compared with experimentally measured spectra to understand the electronic transitions. researchgate.net
Furthermore, calculated structural parameters, such as bond lengths and angles for the most stable conformer, can be compared with data from X-ray crystallography if a crystal structure is available. mdpi.com The enthalpies of binding of ligands to metal complexes, which can be measured experimentally, have been shown to correlate reasonably well with computed binding enthalpies, providing a check on the accuracy of the computational methods used. nih.gov In cases where experimental data is scarce, computational predictions can guide future experimental work by suggesting the most promising avenues for investigation.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways for 2-(2-Isocyanatoethyl)pyridine and Its Analogues
The development of efficient, scalable, and sustainable synthetic routes to this compound and its derivatives is paramount for unlocking their full potential. Current synthetic strategies can be expanded upon by exploring innovative methodologies in C-H functionalization and isocyanate synthesis.
Future research should focus on direct C-H functionalization techniques to introduce the isocyanatoethyl group onto the pyridine (B92270) ring, bypassing multi-step classical syntheses. beilstein-journals.orgnih.gov This could involve transition-metal-catalyzed approaches that have shown success in the ortho-alkylation of pyridines. beilstein-journals.org Additionally, photoredox catalysis, which utilizes visible light to generate radical intermediates, presents a promising avenue for novel pyridine functionalization strategies. acs.orgacs.org
Another area of exploration is the synthesis of structural analogues. By modifying the substituents on the pyridine ring or altering the length and nature of the linker between the pyridine and isocyanate groups, a library of compounds with tailored electronic and steric properties can be generated. These analogues could offer fine-tuned reactivity and performance in various applications. Green synthesis approaches, such as microwave-assisted reactions or the use of environmentally benign solvents, should also be investigated to improve the sustainability of these synthetic processes. ijpsonline.com
| Synthetic Strategy | Potential Advantage | Key Research Focus |
| Direct C-H Functionalization | Atom economy, reduced step count | Development of selective catalysts for ortho-C(sp2)–H alkylation of the pyridine ring with an isocyanate precursor. |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Harnessing pyridinyl radicals for coupling with alkyl radicals bearing the isocyanate or a precursor group. acs.org |
| Analogue Synthesis | Tunable properties | Systematic variation of substituents on the pyridine ring and modification of the ethyl linker. |
| Flow Chemistry | Improved safety and scalability | Continuous process for the synthesis and immediate use of the reactive isocyanate compound. |
| Isocyanate Formation | Avoidance of hazardous reagents | Exploring non-phosgene routes, such as the reductive carbonylation of corresponding nitro compounds or oxidative carbonylation of amines. researchgate.net |
Development of Advanced Catalytic Systems for Isocyanate and Pyridine Transformations
The reactivity of both the isocyanate group and the pyridine ring can be precisely controlled and enhanced through the development of advanced catalytic systems. Future research in this area will be crucial for both the synthesis of this compound and its subsequent use in chemical transformations.
For pyridine transformations, research into transition-metal and rare-earth-metal catalysts for selective C-H functionalization continues to be a vibrant field. beilstein-journals.org Developing catalysts that can tolerate the reactive isocyanate group is a key challenge. Alternatively, catalysts that activate the pyridine ring for nucleophilic attack, such as silylium (B1239981) or Brønsted acid catalysts, could enable new reaction pathways. rsc.org
For isocyanate transformations, organocatalysts are emerging as a sustainable alternative to traditional metal-based catalysts (e.g., tin compounds) for polyurethane synthesis. l-i.co.ukacs.org Research into new tertiary amine, N-heterocyclic carbene (NHC), or phosphine-based catalysts could lead to improved control over polymerization reactions involving this compound. Furthermore, developing switchable catalysts, whose activity can be turned on or off by an external stimulus, would provide unprecedented temporal control over reactions. researchgate.net Pyridine N-oxides have also been noted for their catalytic activity in isocyanate reactions, an interesting prospect given the structure of the target molecule. acs.org
| Transformation Type | Catalyst Class | Research Opportunity |
| Pyridine Functionalization | Transition-Metal Catalysts (e.g., Pd, Rh, Ir) | Designing ligands that promote selective ortho-functionalization while being compatible with the isocyanate group. |
| Pyridine Functionalization | Rare-Earth-Metal Catalysts (e.g., Sc, Y) | Exploring unique reactivity for C-H activation and alkylation of the pyridine scaffold. beilstein-journals.org |
| Isocyanate Polymerization | Organocatalysts (e.g., DABCO, DBU) | Developing highly active, metal-free catalysts for urethane (B1682113) and urea (B33335) formation with enhanced selectivity. acs.org |
| Isocyanate Cycloaddition | Lewis Acids/Bases | Catalyzing reactions with epoxides or CO2 to form oxazolidinones or other heterocyclic structures. |
Expansion of this compound Applications in Emerging Material Technologies
The dual functionality of this compound makes it an exceptionally promising building block for a new generation of advanced materials. mdpi.com The isocyanate group provides a reactive handle for forming robust polyurethane and polyurea networks, while the pyridine moiety can impart unique properties such as metal coordination, pH-responsiveness, and catalytic activity. pflaumer.comwikipedia.orgyoutube.com
A significant opportunity lies in the development of "smart" polymers. By incorporating this compound into polyurethane or polyurea backbones, materials that respond to changes in pH or the presence of metal ions could be created. The pyridine nitrogen can be protonated or can coordinate to metal ions, leading to changes in the polymer's solubility, conformation, or mechanical properties.
Further applications can be envisioned in:
Advanced Coatings and Adhesives: The pyridine group can enhance adhesion to metal substrates through coordinate bonding, leading to more durable and corrosion-resistant coatings.
Functionalized Nanomaterials: The molecule can be used to surface-modify nanoparticles (e.g., silica (B1680970), gold, quantum dots), tethering them into polymer matrices or introducing specific recognition sites.
Membranes for Separations: Polymers incorporating this monomer could be used to create membranes with selective binding sites for metal ion separation or gas filtration.
Catalyst Supports: The pyridine units within a polymer matrix can serve as ligands to immobilize homogeneous catalysts, combining the high activity of molecular catalysts with the ease of separation of heterogeneous systems.
| Material Technology | Role of this compound | Potential Advantage |
| Responsive Polymers | pH- and metal-sensitive monomer | Creation of materials for sensors, drug delivery, or self-healing applications. |
| High-Performance Coatings | Adhesion-promoting monomer | Enhanced durability and corrosion resistance on metal surfaces. |
| Polymer-Immobilized Catalysts | Ligating monomer | Recyclable catalytic systems with improved stability. |
| Functional Nanocomposites | Surface modification agent/matrix component | Materials with tailored optical, electronic, or mechanical properties. |
Integration of this compound into Complex Chemical Systems for Advanced Functionality
Beyond its use as a monomer, this compound can be integrated into more complex chemical systems to create architectures with sophisticated functions. This is particularly relevant in the fields of supramolecular chemistry and coordination chemistry. mdpi.com
The pyridine moiety is a classic building block in supramolecular chemistry, capable of forming well-defined assemblies through hydrogen bonding, metal coordination, and aromatic stacking interactions. rsc.orgrsc.org By reacting the isocyanate group to attach this molecule to other structures (e.g., polymers, surfaces, or other macrocycles), new host-guest systems can be designed. For example, a surface functionalized with this compound could be used for the selective capture of specific molecules or ions.
In coordination chemistry, the pyridine unit can act as a ligand for a wide range of metal ions. researchgate.netresearchgate.net This opens the door to creating:
Metallo-supramolecular Polymers: By reacting a di- or tri-isocyanate analogue of the molecule with polyols and subsequently adding metal ions, self-assembled, cross-linked networks could be formed. These materials could exhibit interesting rheological or self-healing properties.
Luminescent Materials: Coordination to lanthanide or transition metals could lead to the formation of complexes with unique photophysical properties for applications in sensing or organic light-emitting diodes (OLEDs).
Porous Coordination Polymers (PCPs) or Metal-Organic Frameworks (MOFs): A derivative of this compound could be used as a reactive linker for the post-synthetic modification of MOFs, introducing new functionalities into the pores.
Synergistic Approaches Combining Experimental and Computational Methodologies
To accelerate the discovery and optimization of systems based on this compound, a close integration of experimental and computational research is essential. rsc.org Quantum chemical methods, such as Density Functional Theory (DFT), can provide profound insights into the molecule's properties and reactivity, guiding experimental efforts and reducing trial-and-error. scispace.com
Key areas where this synergistic approach would be particularly fruitful include:
Reaction Mechanism Elucidation: Computational studies can be used to map out the energy profiles of potential synthetic pathways, identify key intermediates and transition states, and explain the regio- and stereoselectivity of catalytic reactions. researchgate.netrsc.orgresearchgate.net
Predicting Material Properties: Molecular dynamics (MD) simulations can predict the bulk properties of polymers derived from this compound, such as their mechanical strength, glass transition temperature, and conformational behavior in response to stimuli.
Design of Novel Catalysts: Computational screening can be used to rapidly evaluate potential catalyst structures for pyridine and isocyanate transformations, predicting their activity and selectivity before undertaking laborious experimental synthesis.
Understanding Supramolecular Interactions: Calculations can quantify the strength of non-covalent interactions, such as hydrogen bonding and metal coordination, that govern the assembly of complex architectures, aiding in the rational design of new supramolecular systems. rsc.orgresearchgate.netdergipark.org.tr
By combining the predictive power of computational chemistry with targeted experimental validation, the development cycle for new materials and applications based on this compound can be significantly shortened, paving the way for rapid innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
